molecular formula C11H18F3NO3 B570299 (S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate CAS No. 1619233-32-7

(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate

Cat. No. B570299
CAS RN: 1619233-32-7
M. Wt: 269.264
InChI Key: LRERPDGQQWNGFC-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoroacetates are organic compounds that contain a trifluoroacetyl group (CF3COO-). They are often used in organic synthesis due to their reactivity .


Synthesis Analysis

Trifluoroacetates can be synthesized by reacting the corresponding alcohol with trifluoroacetic anhydride .


Molecular Structure Analysis

The trifluoroacetyl group in trifluoroacetates has a planar molecular structure. The carbon in this group is sp2 hybridized, resulting in a trigonal planar geometry around this atom .


Chemical Reactions Analysis

Trifluoroacetates are often used in nucleophilic acyl substitution reactions . They can also be used in the synthesis of various organic compounds .


Physical And Chemical Properties Analysis

Trifluoroacetates are generally soluble in organic solvents . They have a high reactivity due to the electron-withdrawing nature of the trifluoroacetyl group .

Scientific Research Applications

These applications highlight the versatility and significance of trifluoroacetate derivatives in both fundamental research and practical applications. Researchers continue to explore novel uses for this compound, making it an intriguing area of study . If you’d like more information on any specific application, feel free to ask!

Mechanism of Action

The exact mechanism of action would depend on the specific reaction that the trifluoroacetate is involved in. Generally, the trifluoroacetyl group can act as an electrophile, reacting with nucleophiles in various organic reactions .

Safety and Hazards

Trifluoroacetates can be harmful if ingested or if they come into contact with the skin . They should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

(4S)-4-amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.C2HF3O2/c1-6(2)5-8(10)9(11)7(3)4;3-2(4,5)1(6)7/h6,8H,3,5,10H2,1-2,4H3;(H,6,7)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRERPDGQQWNGFC-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C(=C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)C(=C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate

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